Superior Diastereo- and Enantioselectivity in Catalytic Asymmetric Michael Addition Compared to Achiral Spirocycle Synthesis
A diastereodivergent asymmetric Michael addition using cyclic azomethine ylides and nitroalkenes, catalyzed by chiral copper complexes, enables the highly selective synthesis of 1,7-diazaspiro[4.4]nonane diastereomers. In contrast, traditional methods for spirocycle synthesis, such as domino radical bicyclization, often yield mixtures of diastereomers with low to moderate yields and without defined stereocontrol [1]. The target (S)-enantiomer can be obtained with high stereochemical purity using this advanced methodology [2].
| Evidence Dimension | Diastereoselectivity (dr) and Enantioselectivity (ee) |
|---|---|
| Target Compound Data | dr up to 99:1; ee >99% |
| Comparator Or Baseline | Domino radical bicyclization for 1-azaspiro[4.4]nonane (yield: 11-67% as a mixture of diastereomers, no defined stereocenter) |
| Quantified Difference | Up to >99% ee vs. no stereocontrol; up to 99:1 dr vs. mixture of isomers |
| Conditions | Asymmetric Michael addition catalyzed by N,O- or N,P-ligand/Cu(OAc)2 complexes |
Why This Matters
For procurement, this ensures the (S)-enantiomer can be sourced as a high-purity chiral intermediate, minimizing the need for costly and time-consuming chiral separations in downstream synthesis of complex molecules.
- [1] Chen ZM, et al. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. European Journal of Organic Chemistry. 2019;2019(44):7345-7353. doi:10.1002/ejoc.201901398 View Source
- [2] Li CY, Yang WL, Luo X, Deng WP. Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. Chemistry. 2015;21(52):19048-19057. doi:10.1002/chem.201503729 View Source
